molecular formula C12H14N2O4S B12569662 7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane CAS No. 298680-75-8

7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane

Cat. No.: B12569662
CAS No.: 298680-75-8
M. Wt: 282.32 g/mol
InChI Key: XRVGDXLEHSVADZ-UHFFFAOYSA-N
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Description

7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of both nitro and sulfonyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include the use of polar solvents and specific temperature controls to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane is unique due to the presence of both nitro and sulfonyl groups, which provide it with distinct chemical reactivity and potential biological activity. Its bicyclic structure also contributes to its stability and versatility in various applications.

Properties

CAS No.

298680-75-8

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

7-(2-nitrophenyl)sulfonyl-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C12H14N2O4S/c15-14(16)11-7-3-4-8-12(11)19(17,18)13-9-5-1-2-6-10(9)13/h3-4,7-10H,1-2,5-6H2

InChI Key

XRVGDXLEHSVADZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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